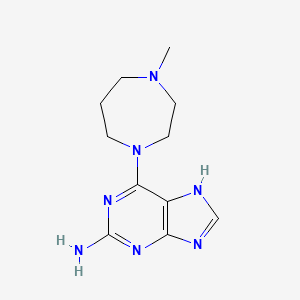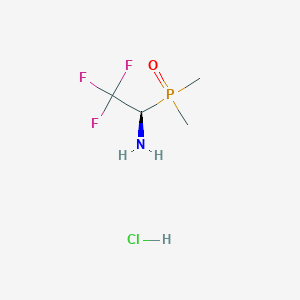![molecular formula C22H19Cl2N5O3 B2690633 8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione CAS No. 1021065-39-3](/img/structure/B2690633.png)
8-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a purine dione group, which is a type of heterocyclic aromatic organic compound. The molecule also contains a dichlorophenyl group and a methoxyphenyl group, both of which are aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The purine ring system, in particular, would contribute to the complexity of the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-withdrawing dichloro and methoxy groups. The compound could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
5-HT(1A) Receptor Ligands : Arylpiperazine derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, including similar structural compounds, have been shown to possess high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential use in neuropsychiatric disorder treatments. These compounds have demonstrated both agonist and antagonist properties, with notable anxiolytic-like and antidepressant-like activities in animal models, suggesting their application in developing new therapeutic agents for anxiety and depression (Jurczyk et al., 2004).
Analgesic and Anti-inflammatory Agents : Derivatives with terminal carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects in vivo, indicating their application in pain management and inflammatory conditions. These findings support the exploration of such derivatives as new classes of analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).
Synthesis and Structural Analysis
Synthesis and Characterization : Research has focused on synthesizing and characterizing new derivatives containing the pyrimido[2,1-f]purine fragment, exploring their chemical structures and biological activities. These studies contribute to the understanding of structure-activity relationships, aiding in the design of compounds with optimized pharmacological profiles (Vasilevskii et al., 2009).
Chemical Modifications and Biological Activity : Efforts have been made to modify the chemical structure of these compounds to enhance their biological activities, including antimicrobial and antitumor effects. For instance, modifications have led to derivatives with potent insecticidal activity against various pests, highlighting their potential in agricultural applications (Zhao et al., 2012).
Potential Therapeutic Applications
- Antitubercular Activity : Studies have also explored the structure-activity relationship and mechanism of action of certain derivatives against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. This research is crucial for developing new treatments for tuberculosis, addressing the need for novel therapeutic options to combat drug-resistant strains (Samala et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)27(2)22(26)31)29-9-8-28(21(29)25-19)15-4-3-5-16(11-15)32-12-13-6-7-14(23)10-17(13)24/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPXMEFCUVJVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

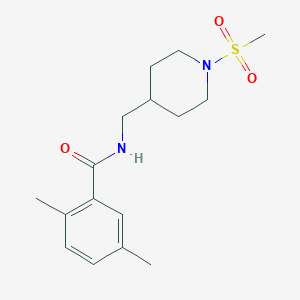
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
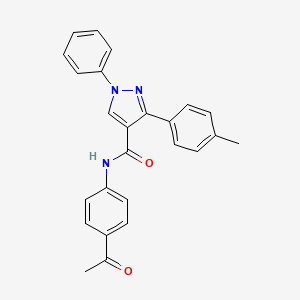
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
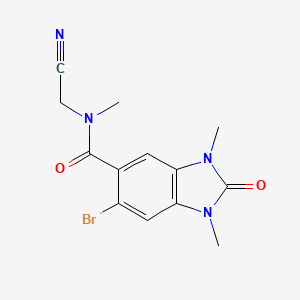
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
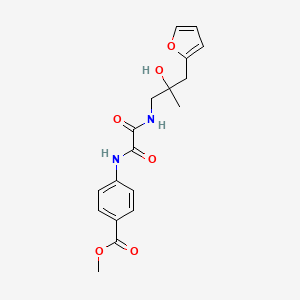
![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)
